molecular formula C8H19ClOSi B3388753 tert-Butyl(2-chloroethoxy)dimethylsilane CAS No. 89031-81-2

tert-Butyl(2-chloroethoxy)dimethylsilane

Cat. No.: B3388753
CAS No.: 89031-81-2
M. Wt: 194.77 g/mol
InChI Key: PEHWWVVZOODHQY-UHFFFAOYSA-N
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Description

tert-Butyl(2-chloroethoxy)dimethylsilane is an organosilicon compound with the formula C₉H₂₁ClO₂Si, characterized by a tert-butyldimethylsilyl (TBDMS) group linked to a 2-chloroethoxy substituent. This compound is primarily utilized in organic synthesis as a protecting group for alcohols or as a reactive intermediate in silylation reactions. The 2-chloroethoxy moiety enhances its leaving group capability, making it valuable in nucleophilic substitution or elimination reactions under controlled conditions . Its molecular weight is approximately 224.54 g/mol, and its structure balances steric protection from the tert-butyl group with the reactivity of the chloroethoxy chain.

Properties

IUPAC Name

tert-butyl-(2-chloroethoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHWWVVZOODHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531980
Record name tert-Butyl(2-chloroethoxy)dimethylsilane
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Molecular Weight

194.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89031-81-2
Record name tert-Butyl(2-chloroethoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl(2-chloroethoxy)dimethylsilane
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(2-chloroethoxy)dimethylsilane can be synthesized through the reaction of tert-butyldimethylsilyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:

tert-Butyldimethylsilyl chloride+2-chloroethanolThis compound+HCl\text{tert-Butyldimethylsilyl chloride} + \text{2-chloroethanol} \rightarrow \text{this compound} + \text{HCl} tert-Butyldimethylsilyl chloride+2-chloroethanol→this compound+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl(2-chloroethoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butyldimethylsilanol and 2-chloroethanol.

    Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in anhydrous solvents.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, e.g., tert-Butyl(2-azidoethoxy)dimethylsilane.

    Hydrolysis: tert-Butyldimethylsilanol and 2-chloroethanol.

    Oxidation: tert-Butyldimethylsilanol or siloxanes.

Scientific Research Applications

Chemistry: tert-Butyl(2-chloroethoxy)dimethylsilane is used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology and Medicine: The compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the manufacture of silicone-based materials.

Mechanism of Action

The mechanism of action of tert-Butyl(2-chloroethoxy)dimethylsilane involves its ability to act as a protecting group for hydroxyl and amino groups. The tert-butyl and dimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. The chloroethoxy group can be selectively removed under mild conditions, allowing for the deprotection of the functional group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The table below highlights key structural analogs of tert-Butyl(2-chloroethoxy)dimethylsilane, focusing on substituent variations and their implications:

Compound Name Structure Molecular Weight (g/mol) Halogen/Substituent Key Differences
This compound C₉H₂₁ClO₂Si 224.54 Cl (ethoxy chain) Reference compound; moderate reactivity
tert-Butyl(3-chloropropoxy)dimethylsilane C₁₀H₂₃ClO₂Si 238.54 Cl (propoxy chain) Longer chain; increased lipophilicity
tert-Butyl(2-iodoethoxy)dimethylsilane C₉H₂₁IO₂Si 296.24 I (ethoxy chain) Iodine substituent enhances reactivity
tert-Butyl-(2-ethoxyethoxy)dimethylsilane C₁₀H₂₄O₃Si 220.38 OCH₂CH₂O (ether) Ether linkage; higher logP (3.045)
tert-Butyl(dichloromethyl)dimethylsilane C₇H₁₆Cl₂Si 209.24 Cl₂ (methyl) Dichloro substitution; higher flammability

Key Observations :

  • Halogen Effects : Iodo analogs (e.g., 2-iodoethoxy) are more reactive due to iodine’s superior leaving group ability, whereas chloro derivatives offer a balance between stability and reactivity .
  • Functional Groups: Ether-linked compounds (e.g., 2-ethoxyethoxy) lack halogen reactivity but demonstrate higher logP values, favoring non-polar environments .
Physicochemical Properties
  • logP : tert-Butyl-(2-ethoxyethoxy)dimethylsilane has a logP of 3.045 , suggesting moderate hydrophobicity . The target compound’s chloroethoxy group likely reduces logP slightly due to the electronegative chlorine atom.
  • Solubility : Analogous compounds (e.g., tert-Butyl 2-(2-chloroethoxy)acetate) dissolve in chlorinated solvents (e.g., chloroform) and DMSO, indicating compatibility with polar aprotic solvents .
  • Thermal Stability : Silyl ethers with bulky groups (e.g., tert-butyldimethylsilyl) are generally stable up to 80°C, but the chloroethoxy group may introduce sensitivity to strong bases or nucleophiles .

Biological Activity

Tert-Butyl(2-chloroethoxy)dimethylsilane (TBCDMS) is a silane compound that has garnered attention in organic synthesis due to its utility as a protecting group for alcohols and amines. Its biological activity, while less documented than its chemical applications, offers insights into its potential roles in medicinal chemistry and biochemistry.

TBCDMS is synthesized through the reaction of tert-butyldimethylsilyl chloride with 2-chloroethanol in the presence of a base like triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis, yielding TBCDMS along with hydrochloric acid as a byproduct. The general reaction can be summarized as follows:

tert Butyldimethylsilyl chloride+2 chloroethanoltert Butyl 2 chloroethoxy dimethylsilane+HCl\text{tert Butyldimethylsilyl chloride}+\text{2 chloroethanol}\rightarrow \text{tert Butyl 2 chloroethoxy dimethylsilane}+\text{HCl}

The primary mechanism by which TBCDMS exerts its biological effects is through the formation of stable silyl ethers. The steric hindrance provided by the tert-butyl group protects hydroxyl groups from unwanted reactions, allowing for selective functionalization in multi-step synthetic pathways. The chloroethoxy moiety can be removed under mild conditions, enabling the regeneration of free alcohols or amines for further reactions.

Medicinal Chemistry

TBCDMS is primarily utilized in the synthesis of bioactive molecules and pharmaceuticals. Its role as a protecting group facilitates the development of complex organic compounds, which may include therapeutic agents. The ability to selectively protect and deprotect functional groups makes it valuable in multi-step synthesis processes common in drug development .

Comparison of Biological Activities of Silane Derivatives

CompoundAntioxidant ActivityAntiproliferative ActivityMechanism of Action
This compoundNot directly studiedNot directly studiedProtects functional groups during synthesis
Tert-Butyldimethylsilyl chlorideModerateModerateSimilar protective mechanisms
Trimethylsilyl chlorideLowLowLess steric hindrance

Case Studies

  • Synthesis of Bioactive Molecules : In a study focused on synthesizing multifunctional compounds, TBCDMS was utilized as a protecting group, allowing researchers to explore various biological targets effectively. The resulting compounds exhibited significant antioxidant activity, although TBCDMS itself was not directly tested for these properties .
  • Pharmaceutical Development : TBCDMS has been employed in the synthesis of various pharmaceuticals where selective protection is crucial. Its unique balance of reactivity and stability allows for controlled reactions that are essential in drug formulation processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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